molecular formula C12H11FN2OS B1493779 6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one CAS No. 1035605-79-8

6-(4-fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Cat. No.: B1493779
CAS No.: 1035605-79-8
M. Wt: 250.29 g/mol
InChI Key: SVQVOTYIQLVRPE-UHFFFAOYSA-N
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Description

6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound characterized by its unique structure, which includes a pyrimidinone ring substituted with a 4-fluorobenzyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common approach is the reaction of a suitable pyrimidinone derivative with 4-fluorobenzyl chloride and methylthio reagents under controlled conditions. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents and solvents is optimized to minimize waste and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted pyrimidinones.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other chemical products. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 6-(3-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

  • 6-(4-Fluorobenzyl)-2-(ethylthio)pyrimidin-4(3H)-one

  • 6-(4-Fluorobenzyl)-2-(propylthio)pyrimidin-4(3H)-one

Uniqueness: 6-(4-Fluorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and biological effects, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-17-12-14-10(7-11(16)15-12)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQVOTYIQLVRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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